ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate
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Overview
Description
Ethyl acetate, also known as ethyl ethanoate, is a significant chemical compound widely used in various industries. It is a colorless liquid characterized by a distinctive sweet, fruity smell—often likened to pears—which adds to its usability across an array of applications . Its chemical formula is C4H8O2 .
Synthesis Analysis
Ethyl acetate is primarily produced via the esterification of ethanol and acetic acid, a reaction catalyzed by the presence of concentrated sulphuric acid . In industries, it is synthesized by the Fischer esterification reaction or through the Tishchenko reaction, which involves the use of two equivalents of acetaldehyde in the presence of an alkoxide catalyst .Molecular Structure Analysis
The molecular structure of ethyl acetate consists of four carbon atoms, eight hydrogen atoms, and two oxygen atoms . In terms of structure, the carbon atoms form a chain, with the oxygen and remaining hydrogen atoms attached at different points . This results in the ester functional group (-COO-), marking its place as an ester in organic chemistry .Chemical Reactions Analysis
Ethyl acetate can undergo various chemical reactions. For instance, it can react with water to give ethanol and acetic acid . When ethyl acetate reacts with sodium hydroxide, it gives sodium acetate and ethanol . Ethyl acetate also shows Claisen condensation reaction and produces ethyl acetoacetate .Physical and Chemical Properties Analysis
Ethyl acetate is a volatile substance, meaning it easily evaporates at room temperature. Its boiling point is 77.1°C (170.78°F), and it has a melting point of -83.6°C (-118.48°F). Ethyl acetate’s molecular weight is 88.11 g/mol. It is less dense than water and has a density of 0.897 g/cm3 at 25°C . Furthermore, it is slightly soluble in water but dissolves in most organic solvents .Mechanism of Action
The mechanism of action of ethyl acetate involves the formation of an enolate, which can act as a nucleophile on alkyl halides, acyl (acid) chlorides, and more . The oxidation of ethyl acetate over certain catalysts might occur via the pathway of ethyl acetate → ethanol → acetic acid → acetate → CO2 and H2O .
Safety and Hazards
Ethyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is recommended to handle it with care, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
Microbial synthesis of ethyl acetate could become an interesting alternative to the current energy-intensive petrochemical processes . The formation of esters as aroma compounds in food has been repeatedly reviewed, but a survey which deals with microbial synthesis of ethyl acetate as a bulk product is missing . The ability of yeasts for producing larger amounts of this ester is known for a long time . In the future, it could be applied to large-scale ester production from renewable raw materials .
Properties
IUPAC Name |
ethyl (2E)-2-(3-oxopiperazin-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h5,9H,2-4H2,1H3,(H,10,12)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOSGPZSZJCWHI-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C(=O)NCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C(=O)NCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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